molecular formula C12H22O3 B1218398 12-Oxododecanoic acid CAS No. 3956-80-7

12-Oxododecanoic acid

Cat. No.: B1218398
CAS No.: 3956-80-7
M. Wt: 214.3 g/mol
InChI Key: KGEACANGAYABKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.

Properties

CAS No.

3956-80-7

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

12-oxododecanoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)

InChI Key

KGEACANGAYABKT-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCC=O

Canonical SMILES

C(CCCCCC(=O)O)CCCCC=O

3956-80-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14 g 12-hydroxy dodecanoic acid (1 eq.) was oxidized with 27.9 g PCC (Pyridinium chlorochromate) (2 eq.) for about 25 min at 37° C. as described in example 1, step a.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
27.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2.40 g (0.008 mol) sample of the acid was placed in a 250 mL Erlenmeyer flask and dissolved with 18 mL water and 9 mL tertiary butyl alcohol. The mixture was stirred continuously for homogeneity, followed by addition of 1.95 g (0.0086 mol) periodic acid in one portion. The reaction mixture was then stirred for 5 hours, after which 150 mL ice-cold water was added. The mixture was stirred for another 30 minutes and the resulting solid was vacuum-filtered to give crude 12-oxododecanoic acid. The acid was washed, then recrystallized with light petroleum (bp 35°-60° C.) to give 1.22 g 12-oxododecanoic acid (73% yield, m.p. 53°-54° C.) and hexanal. There was no attempt to isolate the hexanal.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
18 mL
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reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Oxododecanoic acid
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Reactant of Route 5
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Reactant of Route 6
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